

## Chemical structure and properties of (Z)-SU14813 maleate

Author: BenchChem Technical Support Team. Date: December 2025



An In-Depth Technical Guide to **(Z)-SU14813** Maleate: A Multi-Targeted Tyrosine Kinase Inhibitor

### Introduction

(Z)-SU14813 maleate is a potent, orally active, multi-targeted receptor tyrosine kinase (RTK) inhibitor.[1][2] Identified from the same chemical library as sunitinib, SU14813 demonstrates broad-spectrum inhibitory activity against several RTKs implicated in angiogenesis, tumor growth, and metastasis.[3][4][5] These include Vascular Endothelial Growth Factor Receptors (VEGFRs), Platelet-Derived Growth Factor Receptors (PDGFRs), stem cell factor receptor (KIT), and fms-like tyrosine kinase 3 (FLT3).[3][4] Preclinical studies have shown its potent antiangiogenic and antitumor activities, both as a monotherapy and in combination with other chemotherapeutic agents, supporting its clinical evaluation in advanced malignancies.[2][3][4] This guide provides a comprehensive overview of the chemical structure, properties, mechanism of action, and key experimental data related to (Z)-SU14813 maleate.

## **Chemical Structure and Physicochemical Properties**

**(Z)-SU14813** maleate is the maleate salt of SU14813. Its chemical and physical properties are summarized in the table below.



| Property          | Value                                                                                                                                                     | Reference   |
|-------------------|-----------------------------------------------------------------------------------------------------------------------------------------------------------|-------------|
| IUPAC Name        | (Z)-but-2-enedioic acid;5-[(Z)-(5-fluoro-2-oxo-1H-indol-3-ylidene)methyl]-N-[(2S)-2-hydroxy-3-morpholin-4-ylpropyl]-2,4-dimethyl-1H-pyrrole-3-carboxamide | [6]         |
| Molecular Formula | C27H31FN4O8                                                                                                                                               | [6][7][8]   |
| Molecular Weight  | 558.56 g/mol                                                                                                                                              | [6][7][8]   |
| Appearance        | Solid                                                                                                                                                     | [8][9]      |
| Solubility        | DMSO: 44-66.67 mg/mL                                                                                                                                      | [7][10][11] |

# Mechanism of Action: Inhibition of Key Signaling Pathways

SU14813 exerts its therapeutic effects by binding to and inhibiting the phosphorylation of multiple RTKs.[1] This simultaneous inhibition of several critical signaling pathways involved in tumor progression and angiogenesis is a key feature of its mechanism of action.[3][4] The primary targets of SU14813 are members of the split-kinase domain RTK family, including VEGFRs, PDGFRs, KIT, and FLT3.[3] Inhibition of these receptors leads to the suppression of downstream signaling cascades, resulting in the inhibition of cellular proliferation and angiogenesis, and the induction of apoptosis.[1]





Click to download full resolution via product page

SU14813 inhibits multiple RTKs, blocking downstream signaling.

# Pharmacological Properties Biochemical Kinase Inhibitory Activity

SU14813 demonstrates potent inhibitory activity against a range of receptor tyrosine kinases in biochemical assays. The IC50 values, representing the concentration of the inhibitor required to reduce enzyme activity by 50%, are summarized below.



| Target Kinase | IC50 (nM) |
|---------------|-----------|
| VEGFR1        | 2         |
| VEGFR2        | 50        |
| PDGFRβ        | 4         |
| KIT           | 15        |
| FLT3          | 2-50      |
| CSF1R/FMS     | 2-50      |

References:[7][8][9][10][12][13]

## **Cellular Activity**

In cell-based assays, SU14813 effectively inhibits both ligand-dependent and autonomous receptor phosphorylation, as well as cell proliferation and survival.

| Cellular Assay           | Cell Line                           | IC50 (nM) |
|--------------------------|-------------------------------------|-----------|
| Receptor Phosphorylation |                                     |           |
| VEGFR-2                  | Porcine Aortic Endothelial<br>Cells | 5.2       |
| PDGFR-β                  | Porcine Aortic Endothelial<br>Cells | 9.9       |
| KIT                      | Porcine Aortic Endothelial<br>Cells | 11.2      |
| Cell Growth Inhibition   |                                     |           |
| U-118MG (glioblastoma)   | U-118MG                             | 50-100    |

References:[3][7][10]

## **In Vivo Antitumor Efficacy**



SU14813 has demonstrated significant, dose-dependent antitumor activity in various preclinical xenograft models. Oral administration of SU14813 has led to tumor regression, growth arrest, or substantial growth delay.[3][4] The plasma concentration required for in vivo target inhibition is estimated to be between 100 and 200 ng/mL.[3][4][7] Furthermore, combination therapy with agents such as docetaxel has shown enhanced antitumor effects.[2][3][4]

| Tumor Model                | Treatment                  | Outcome                                       |
|----------------------------|----------------------------|-----------------------------------------------|
| 786-O (Renal)              | Monotherapy                | Regression                                    |
| MV4;11 (AML)               | Monotherapy                | Regression                                    |
| Colo205 (Colon)            | Monotherapy                | Growth Arrest                                 |
| C6 (Glioma)                | Monotherapy                | Growth Delay                                  |
| MV522 (Lung)               | Monotherapy                | Growth Delay                                  |
| LLC (Lewis Lung Carcinoma) | Combination with Docetaxel | Enhanced tumor growth inhibition and survival |

References:[2][3]

## **Experimental Protocols**

Detailed methodologies are crucial for the replication and validation of scientific findings. Below are summaries of key experimental protocols used in the evaluation of SU14813.

## **Biochemical Kinase Assay**

This assay determines the direct inhibitory effect of SU14813 on the enzymatic activity of target kinases.





Click to download full resolution via product page

Workflow for a typical biochemical kinase inhibition assay.

#### Protocol:

- Enzyme and Substrate Preparation: Glutathione S-transferase (GST) fusion proteins containing the cytoplasmic domains of the target RTKs are used as the enzyme source. A corresponding specific substrate is prepared.[3]
- Reaction Mixture: The kinase, substrate, and ATP are combined in a reaction buffer.
- Inhibitor Addition: SU14813 is added to the reaction mixture at various concentrations.
- Incubation: The reaction is allowed to proceed for a defined period at a controlled temperature.



- Detection: The amount of phosphorylated substrate is quantified. This can be achieved through methods such as ELISA using a phospho-specific antibody or by measuring the incorporation of radiolabeled phosphate from [y-32P]ATP.
- Data Analysis: The percentage of inhibition at each SU14813 concentration is calculated relative to a control without the inhibitor. The IC50 value is determined by fitting the data to a dose-response curve.[3]

## **Cellular Receptor Phosphorylation Assay**

This assay measures the ability of SU14813 to inhibit the phosphorylation of its target receptors within a cellular context.

#### Protocol:

- Cell Culture: Cells overexpressing the target receptor (e.g., NIH-3T3 or porcine aortic endothelial cells) are cultured in 96-well plates.[3]
- Serum Starvation: Cells are serum-starved overnight to reduce basal receptor phosphorylation.[3]
- Compound Treatment: Cells are pre-incubated with varying concentrations of SU14813.[3]
- Ligand Stimulation: The corresponding ligand (e.g., VEGF for VEGFR, PDGF for PDGFR) is added to stimulate receptor phosphorylation. For constitutively active receptors like FLT3-ITD, this step is omitted.[3]
- Cell Lysis: The cells are lysed to release cellular proteins.
- ELISA: An enzyme-linked immunosorbent assay (ELISA) is performed to quantify the level of phosphorylated receptor. A capture antibody specific for the total receptor protein is coated on the plate, and a detection antibody specific for the phosphorylated form of the receptor is used for quantification.[3]
- Data Analysis: The IC50 value is calculated based on the reduction in receptor phosphorylation at different SU14813 concentrations.[3]



## Growth Factor-Stimulated Endothelial Cell Survival Assay

This assay evaluates the effect of SU14813 on the survival of endothelial cells, a key process in angiogenesis.

#### Protocol:

- Cell Seeding: Human umbilical vein endothelial cells (HUVECs) are seeded in 96-well plates.
   [3]
- Starvation: The cells are starved in a low-serum medium.[3]
- Compound and Growth Factor Treatment: The cells are treated with various concentrations
  of SU14813, followed by the addition of a growth factor such as VEGF or bFGF to stimulate
  cell survival.[3]
- Incubation: The cells are incubated for a period of 3 days.[3]
- Viability Assessment: Cell viability is measured using a colorimetric assay, such as the 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay.[3]
- Data Analysis: The IC50 value is determined by plotting cell viability against the concentration of SU14813.[3]

## In Vivo Antitumor Efficacy Studies

These studies assess the antitumor activity of SU14813 in living organisms, typically in mouse xenograft models.

#### Protocol:

- Tumor Cell Implantation: Human or rat tumor cells are implanted subcutaneously into immunocompromised mice.[3]
- Tumor Growth: Tumors are allowed to grow to a palpable size.



- Treatment Administration: SU14813 is administered to the mice, typically via oral gavage, at various doses and schedules (e.g., twice daily).[3] A control group receives a vehicle solution.
- Tumor Measurement: Tumor volume is measured regularly using calipers.
- Endpoint: The study is concluded when tumors in the control group reach a predetermined size, or at a specified time point. Tumor growth inhibition is calculated. In some studies, animal survival is the primary endpoint.[3]
- Pharmacodynamic Analysis: To correlate antitumor activity with target inhibition, tumor tissues can be collected at different time points after treatment to measure the phosphorylation status of target RTKs.[3]

### Conclusion

(Z)-SU14813 maleate is a promising multi-targeted tyrosine kinase inhibitor with potent antiangiogenic and antitumor properties. Its ability to simultaneously inhibit key RTKs involved in cancer progression provides a strong rationale for its development as a therapeutic agent. The comprehensive data from biochemical, cellular, and in vivo studies highlight its potential for the treatment of various malignancies. The detailed experimental protocols provided in this guide serve as a valuable resource for researchers in the field of oncology and drug development.

#### **Need Custom Synthesis?**

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

## References

- 1. Facebook [cancer.gov]
- 2. aacrjournals.org [aacrjournals.org]
- 3. aacrjournals.org [aacrjournals.org]



- 4. SU14813: a novel multiple receptor tyrosine kinase inhibitor with potent antiangiogenic and antitumor activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. [PDF] SU14813: a novel multiple receptor tyrosine kinase inhibitor with potent antiangiogenic and antitumor activity | Semantic Scholar [semanticscholar.org]
- 6. SU14813 maleate | C27H31FN4O8 | CID 11353475 PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. medchemexpress.com [medchemexpress.com]
- 8. SU14813 maleate | CymitQuimica [cymitquimica.com]
- 9. SU14813 maleate |CAS:849643-15-8 Probechem Biochemicals [probechem.com]
- 10. medchemexpress.com [medchemexpress.com]
- 11. selleckchem.com [selleckchem.com]
- 12. medchemexpress.com [medchemexpress.com]
- 13. medchemexpress.com [medchemexpress.com]
- To cite this document: BenchChem. [Chemical structure and properties of (Z)-SU14813 maleate]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b10752453#chemical-structure-and-properties-of-z-su14813-maleate]

#### **Disclaimer & Data Validity:**

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:**The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote





## BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry. Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com